molecular formula C9H16O4S B1381625 Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate CAS No. 1803604-80-9

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate

Cat. No.: B1381625
CAS No.: 1803604-80-9
M. Wt: 220.29 g/mol
InChI Key: ZPJMHLBFHVXPPE-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate is a specialized ester compound characterized by a cyclopropane sulfonyl group attached to a branched propanoate backbone. The cyclopropane ring introduces steric constraints and electronic effects, while the sulfonyl group enhances polarity and stability. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to its unique reactivity profile.

Properties

IUPAC Name

ethyl 2-cyclopropylsulfonyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-4-13-8(10)9(2,3)14(11,12)7-5-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJMHLBFHVXPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate typically involves the reaction of cyclopropanesulfonyl chloride with ethyl 2-methylpropanoate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate involves its interaction with various molecular targets, primarily through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Acetyloxy/Thioether : The sulfonyl group in the target compound enhances oxidative stability compared to thioethers and provides stronger electron-withdrawing effects than acetyloxy groups, influencing reaction kinetics in nucleophilic substitutions .
  • Cyclopropane vs.

Physicochemical Properties

Property This compound (Estimated) Ethyl 2-(acetyloxy)-2-methylpropanoate Ethyl 2-methyl-2-phenylpropanoate
Molecular Weight (g/mol) ~220 (C9H16O4S) 174.19 (C8H14O4) 178.23 (C11H14O2)
Polarity High (due to sulfonyl) Moderate (ester + acetyloxy) Low (non-polar phenyl group)
Solubility Moderate in polar aprotic solvents (e.g., DMSO, acetone) High in ethers, esters High in non-polar solvents (e.g., hexane)
Stability Resistant to hydrolysis Prone to hydrolysis Stable under neutral conditions

Key Observations :

  • The sulfonyl group significantly increases polarity and molecular weight, reducing volatility compared to phenyl-substituted analogs .
  • Hydrolytic stability is superior to acetyloxy-containing esters, making the target compound more suitable for prolonged storage or harsh reaction conditions .

Key Observations :

  • The cyclopropanesulfonyl group may mimic bioisosteres of carboxylic acids or phosphates, enabling interactions with enzymatic active sites .
  • Analogs with aromatic substituents (e.g., phenoxy, cyanoacrylates) exhibit diverse bioactivities, suggesting the target compound could be tailored for similar applications with improved metabolic stability .

Biological Activity

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropanesulfonyl chloride with ethyl 2-methylpropanoate in the presence of a base. This method allows for the introduction of the cyclopropanesulfonyl group, which is crucial for the compound's biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing cyclopropane moieties. This compound has been evaluated against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A-549 (lung cancer)

In vitro assays demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of cell growth. For instance, derivatives similar to this compound showed IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting that modifications to the cyclopropane structure can enhance biological activity .

Cell Line IC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Other Biological Activities

Beyond anticancer properties, this compound may exhibit:

  • Antimicrobial Activity : Compounds with cyclopropane rings have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential in modulating inflammatory pathways, contributing to its therapeutic profile.

Case Studies and Research Findings

Several case studies have investigated the biological activities of cyclopropane-containing compounds:

  • Study on Anticancer Efficacy : A study evaluated a series of cyclopropane derivatives against multiple human tumor cell lines, revealing that those with enhanced lipophilicity showed improved anticancer activity .
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth, supporting its potential as an effective therapeutic agent.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, essential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate

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